molecular formula C14H11NO5S2 B1673419 HTS01037

HTS01037

Cat. No.: B1673419
M. Wt: 337.4 g/mol
InChI Key: GJODSFZNKNHKML-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HTS01037 is a synthetic organic compound (IUPAC name: (E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid) that acts as a fatty acid-binding protein (FABP) inhibitor, specifically targeting adipocyte FABP (AFABP/aP2). It functions as an antagonist of AFABP-mediated protein-protein interactions, with a reported binding affinity (Ki) of 0.67 μM . This compound is widely used to study FABP4/FABP5-dependent pathways in adipocyte lipid metabolism, macrophage inflammation, and microglial neuroinflammation . Key mechanisms include:

  • Inhibition of FABP4/FABP5: Reduces fatty acid transport and downstream inflammatory signaling .
  • Modulation of UCP2: Upregulates mitochondrial uncoupling protein 2 (UCP2), attenuating reactive oxygen species (ROS) production and pro-inflammatory responses in macrophages and microglia .
  • Diverse Applications: Studied in obesity-related inflammation, endothelial dysfunction, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

HTS01037 can be synthesized through a series of chemical reactions involving the formation of a bithiophene structure. The synthetic route typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis, involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

HTS01037 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biochemical Studies

HTS01037 is extensively used in biochemical research to explore the binding properties and physiological roles of FABPs. Its ability to inhibit lipolysis in 3T3-L1 adipocytes and reduce inflammation in macrophages makes it a valuable tool for studying lipid handling and metabolic pathways .

Pharmacological Investigations

The compound has been evaluated for its pharmacological effects in various preclinical models. For instance:

  • Inflammation Modulation : this compound significantly reduces lipopolysaccharide-stimulated inflammation in bone marrow-derived macrophages, mimicking the phenotype observed in A-FABP/aP2 knockout mice .
  • Lipid Metabolism : In studies involving diabetic mouse models, this compound has been shown to improve glucose metabolism and enhance insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders .

Drug Development

This compound is being investigated as a lead compound for developing new drugs targeting FABPs. Its high selectivity and affinity make it an attractive candidate for treating conditions linked to lipid metabolism dysfunctions .

Case Study 1: Inhibition of Lipid Import

A study assessed the effects of this compound on ovarian cancer cells (SKOV3) and demonstrated that it inhibited lipid uptake effectively, showing an IC50 value comparable to other known inhibitors. This suggests that this compound can potentially be utilized in cancer therapies targeting lipid metabolism .

Case Study 2: Anti-Inflammatory Effects

Research involving this compound highlighted its role in reducing inflammatory markers in macrophages exposed to lipopolysaccharides. This property could be exploited for developing treatments for inflammatory diseases, emphasizing the compound's relevance in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Similar FABP Inhibitors

Key Similar Compounds

BMS309403

  • Profile : Potent and selective FABP4 inhibitor with IC50 values of 260 nM (fluorescence polarization assay) and 350 nM (thermal shift assay) .
  • Mechanism : Competes with fatty acids for FABP4 binding, reducing lipid-mediated inflammation in macrophages .
  • Key Differences: Higher FABP4 affinity compared to HTS01037 .

Biovitrum 2a

  • Profile : Dual FABP4/FABP5 inhibitor with IC50 values of 120 nM (FABP4) and 480 nM (FABP5) .
  • Mechanism : Broad-spectrum inhibition of fatty acid trafficking in adipocytes and immune cells .
  • Key Differences: Stronger FABP5 inhibition than this compound, which shows minimal FABP5 activity . No reported studies in neuroinflammation or endothelial models .

Tetrahydrocarbazole Derivatives

  • Profile : Early FABP4 inhibitors with IC50 values ranging from 49–600 nM in biochemical assays .
  • Mechanism : Block FABP4-lipid interactions via hydrophobic binding pockets .
  • Key Differences: Limited biological characterization in cellular or in vivo models compared to this compound .

In Vitro and In Vivo Comparisons

Affinity and Selectivity

Compound FABP4 IC50/KD FABP5 IC50/KD Key Targets
This compound 0.67 μM (Ki) >10 μM FABP4, UCP2
BMS309403 260 nM (IC50) >10 μM FABP4
Biovitrum 2a 120 nM (IC50) 480 nM (IC50) FABP4, FABP5
  • Notable Findings: this compound has lower FABP4 affinity than BMS309403 and Biovitrum 2a in fluorescence polarization assays but demonstrates unique UCP2-mediated anti-inflammatory effects in microglia and macrophages . BMS309403 and Biovitrum 2a show superior potency in metabolic models but lack evidence in neuroinflammation or endothelial function .

Functional Outcomes

  • ROS Inhibition: this compound reduces palmitic acid-induced ROS in BV2 microglia via UCP2 upregulation, a mechanism absent in UCP2-knockdown cells .
  • Inflammasome Modulation : this compound decreases NLRP3 and caspase-1 expression in macrophages, independent of FABP4 inhibition alone .

Critical Analysis of Contradictory Evidence

  • Lower Affinity vs. Broad Efficacy: Despite weaker FABP4 binding in biochemical assays, this compound exhibits significant anti-inflammatory effects in vivo.
  • Lack of FABP5 Activity : Unlike Biovitrum 2a, this compound’s minimal FABP5 inhibition limits off-target effects but restricts its utility in FABP5-dominated contexts (e.g., certain cancers) .

Biological Activity

HTS01037 is a synthetic organic compound known for its role as an inhibitor of fatty acid binding proteins (FABPs), particularly adipocyte FABP (A-FABP/aP2). This compound has garnered attention for its potential therapeutic applications in metabolic disorders, primarily due to its effects on lipid metabolism and inflammation.

This compound functions by competing with fatty acids for binding to A-FABP, thereby disrupting its intracellular trafficking and metabolism of fatty acids. The compound exhibits a high-affinity binding with a Ki value of approximately 670 nM for A-FABP, which is significantly lower than other inhibitors such as BMS309403, indicating a relatively lower potency compared to this benchmark inhibitor .

Key Actions:

  • Inhibition of Lipolysis : this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes, a model for studying adipocyte function. This effect mirrors the phenotype observed in A-FABP knockout mice, suggesting that the compound effectively mimics the biological outcomes of genetic disruption of A-FABP .
  • Reduction of Inflammation : The compound also reduces lipopolysaccharide (LPS)-stimulated inflammation in bone marrow-derived macrophages, indicating its potential anti-inflammatory properties .

In Vitro Studies

  • Cell-Based Assays : this compound demonstrated significant inhibition of MCP-1 release from THP-1 macrophages, which is crucial for understanding its impact on inflammatory pathways. The compound's efficacy in these assays suggests that it may play a role in modulating inflammatory responses associated with metabolic diseases .
Assay TypeResult
Lipolysis in 3T3-L1Significant inhibition observed
MCP-1 ReleaseReduced secretion in THP-1 macrophages

In Vivo Studies

While extensive in vivo characterization has not been reported for this compound, preliminary studies indicate that similar compounds have improved insulin sensitivity and reduced plasma triglycerides in diet-induced obesity (DIO) mouse models. For instance, BMS309403 was effective in improving metabolic parameters when administered chronically to DIO mice .

Case Studies

  • Insulin Sensitivity Improvement : In a study involving leptin-deficient ob/ob mice, FABP4 inhibition was associated with improved insulin resistance. Although direct studies with this compound are lacking, the parallels drawn from related compounds suggest potential benefits in insulin signaling pathways .
  • Atherosclerosis Model : Another investigation demonstrated that FABP4 inhibition could ameliorate atherosclerosis in ApoE−/− mice. Again, while this compound was not specifically tested, these findings underscore the relevance of FABP4 inhibitors in cardiovascular health .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of HTS01037 in cellular studies, and how is its inhibitory effect experimentally validated?

this compound acts as a fatty acid-binding protein (FABP) inhibitor, particularly targeting FABP5, which regulates lipid-mediated signaling pathways. Methodological validation includes treating primary macrophages or cancer cells (e.g., A549, Calu-6) with varying concentrations (e.g., 20 μM) and durations (e.g., 18 hours) of this compound, followed by quantification of downstream mediators like leukotriene C4 (LTC4) via ELISA or prostaglandins via liquid chromatography . Western blotting and RT-PCR are used to assess protein (e.g., cPLA2, 5LO) and mRNA expression changes, respectively .

Q. How do researchers determine the optimal concentration and treatment duration for this compound in in vitro studies?

Dose-response experiments are conducted by incubating cells (e.g., primary macrophages) with this compound at concentrations ranging from 0–20 μM for 18 hours, followed by functional assays (e.g., LTC4 secretion). Time-course analyses (e.g., 0–6 hours post-treatment) are performed to identify peak inhibitory effects. Statistical significance (e.g., ANOVA) is applied to compare treated vs. untreated groups, with p-values <0.05 considered significant .

Q. What are the standard controls used in this compound experiments to ensure specificity?

Negative controls include vehicle-treated cells (e.g., DMSO), while positive controls may involve known FABP inhibitors (e.g., SBFI26). Knockdown models (e.g., FABP5-silenced cells) and rescue experiments (e.g., FABP5 overexpression) are used to confirm target specificity. Parallel assays (e.g., cell viability via trypan blue exclusion) rule out cytotoxicity .

Advanced Research Questions

Q. How does this compound influence transcriptomic profiles in cancer cells, and what bioinformatics tools are used to analyze differential gene expression?

RNA sequencing is performed on this compound-treated cells (e.g., A549) vs. controls. Total RNA is extracted, and cDNA libraries are prepared for Illumina sequencing. Data alignment to reference genomes (e.g., GRCh38) and differential expression analysis are conducted using tools like DESeq2. Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) identifies processes such as transmembrane transport or cell cycle regulation. Validation includes qPCR and protein-level assays (e.g., Western blot for FASN, SCD-1) .

Q. What experimental strategies address discrepancies in this compound-mediated effects across cell types or studies?

Contradictions (e.g., variable ROS suppression in BV2 microglia vs. UCP2-knockdown cells) are resolved by:

  • Replicating experiments under standardized conditions (e.g., serum-free media, matched cell passage numbers).
  • Cross-validating findings with orthogonal methods (e.g., flow cytometry for ROS, Seahorse assays for mitochondrial activity).
  • Incorporating multi-omics approaches (e.g., proteomics to confirm transcriptomic data) .

Q. How is this compound used to study cell cycle regulation, and what techniques quantify G0/G1 phase arrest?

Cell cycle distribution is analyzed via flow cytometry using BrdU/propidium iodide staining. This compound-treated cells (e.g., A549) show increased G0/G1 populations and reduced S-phase entry. Western blotting detects cyclin D1/B1 downregulation, while PARP cleavage assays exclude apoptosis as a confounding factor. Statistical analysis of triplicate experiments ensures reproducibility .

Properties

IUPAC Name

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJODSFZNKNHKML-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dodecyl methylsulfate
Dodecyl methylsulfate
HTS01037
Dodecyl methylsulfate
Dodecyl methylsulfate
HTS01037
Dodecyl methylsulfate
HTS01037
Dodecyl methylsulfate
Dodecyl methylsulfate
HTS01037
Dodecyl methylsulfate
Dodecyl methylsulfate
HTS01037
Dodecyl methylsulfate
HTS01037

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.